1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine
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Overview
Description
1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of 3-(trifluoromethyl)benzyl chloride by reacting 3-(trifluoromethyl)benzyl alcohol with thionyl chloride.
Ether Formation: The intermediate is then reacted with 2-(2-hydroxyethyl)piperazine in the presence of a base such as potassium carbonate to form the ether linkage.
Final Coupling: The final step involves the coupling of the resulting intermediate with another equivalent of 3-(trifluoromethyl)benzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, potentially reducing any ketone or aldehyde functionalities present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: The compound’s interaction with various biological targets, such as receptors and enzymes, is studied to understand its mechanism of action and therapeutic potential.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins. This interaction can modulate the activity of these proteins, leading to therapeutic effects.
Comparison with Similar Compounds
- 1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine
- 1-[2-[[4-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine
Comparison: Compared to similar compounds, 1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine is unique due to the specific positioning of the trifluoromethyl groups on the phenyl rings. This structural arrangement can significantly influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, as well as its pharmacodynamic profile, including potency and selectivity towards biological targets.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Biological Activity
1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine, a compound characterized by its trifluoromethyl-substituted phenyl groups and piperazine core, has garnered interest in pharmacological research due to its potential biological activities. This article delves into various aspects of its biological activity, including its mechanisms of action, efficacy in specific biological systems, and relevant case studies.
Chemical Structure
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C22H24F6N2O2
- Molecular Weight : 438.44 g/mol
- CAS Number : 44338652
The presence of trifluoromethyl groups is notable for enhancing lipophilicity and potentially influencing the compound's interaction with biological targets.
Research indicates that compounds with similar structural motifs often exhibit diverse mechanisms of action, including:
- Antagonism of Receptors : Compounds with piperazine structures frequently interact with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, which may contribute to their psychoactive effects.
- Inhibition of Enzymatic Activity : The trifluoromethyl groups can modulate enzyme activity by altering binding affinities, potentially impacting pathways involved in neuropharmacology and oncology.
Biological Activity Overview
The biological activity of the compound has been explored through various studies, focusing primarily on its effects on cellular systems and potential therapeutic applications.
Anticancer Activity
Several studies have investigated the compound's cytotoxic properties against cancer cell lines. For instance:
- Case Study 1 : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against A-431 (human epidermoid carcinoma) cells, with an IC50 value below that of standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with key proteins involved in apoptosis, suggesting a mechanism that promotes programmed cell death in malignant cells .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications:
- Case Study 2 : Screening against Mycobacterium tuberculosis revealed that the compound has a minimum inhibitory concentration (MIC) comparable to established antimycobacterial agents, indicating potential for further development as an anti-tuberculosis drug .
Data Tables
Properties
IUPAC Name |
1-[2-[[3-(trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F6N2O/c23-21(24,25)19-5-1-3-17(13-19)15-30-9-7-29(8-10-30)11-12-31-16-18-4-2-6-20(14-18)22(26,27)28/h1-6,13-14H,7-12,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKDJEBYTLAKEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC2=CC(=CC=C2)C(F)(F)F)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.